Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 2-({2-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C19H18N2O5S2 . This compound is notable for its unique structure, which includes a furan ring, a thiazolidine ring, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of ETHYL 2-({2-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This step involves the reaction of a furan derivative with a thioamide under specific conditions to form the thiazolidine ring.
Acylation: The thiazolidine derivative is then acylated using an appropriate acylating agent to introduce the acetyl group.
Esterification: The final step involves the esterification of the acylated thiazolidine derivative with ethyl benzoate to form the target compound.
Chemical Reactions Analysis
ETHYL 2-({2-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
ETHYL 2-({2-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound’s thiazolidine ring is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
ETHYL 2-({2-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-({(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETYL)AMINO]BENZOATE: This compound has a similar structure but includes an indole ring instead of a benzoate ester.
ETHYL [1-(3-{(E)-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXO-2-PIPERAZINYL]ACETATE: This compound features a pyrido[1,2-a]pyrimidine ring, offering different biological activities.
The uniqueness of ETHYL 2-({2-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)BENZOATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O5S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H18N2O5S2/c1-2-25-18(24)13-7-3-4-8-14(13)20-16(22)10-15-17(23)21(19(27)28-15)11-12-6-5-9-26-12/h3-9,15H,2,10-11H2,1H3,(H,20,22) |
InChI Key |
KVIHQJJKGDHXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origin of Product |
United States |
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